Ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate is a chemical compound characterized by its unique molecular structure and potential applications in pharmaceutical chemistry. It is classified as a piperidine derivative, specifically an amino acid ester, which plays a significant role in medicinal chemistry due to its structural properties and biological activity.
Ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate falls under the category of organic compounds, more specifically within the class of amino acid derivatives. Its classification as a piperidine derivative indicates its potential for biological activity, particularly as a β-lactamase inhibitor .
The synthesis of ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity of the final product. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate consists of a piperidine ring substituted with a benzyloxyamino group and an ethyl ester functional group. The stereochemistry at positions 2 and 5 is crucial for its biological activity.
Ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate can participate in various chemical reactions due to its functional groups:
Understanding the reactivity of this compound is essential for designing derivatives with enhanced biological activity or altered pharmacokinetic properties.
Ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate acts primarily as a β-lactamase inhibitor. By inhibiting β-lactamase enzymes produced by bacteria, this compound enhances the efficacy of β-lactam antibiotics against resistant bacterial strains.
The inhibition mechanism involves binding to the active site of β-lactamase enzymes, preventing them from hydrolyzing β-lactam antibiotics .
Ethyl(2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate has potential applications in:
This compound exemplifies how structural modifications can lead to significant changes in biological activity, making it a valuable subject for ongoing research in medicinal chemistry.
The synthesis of enantiomerically pure ethyl (2R,5S)-5-(benzyloxyamino)piperidine-2-carboxylate demands precise stereocontrol. A key approach utilizes L-glutamic acid as a chiral pool starting material, exploiting its inherent stereochemistry to establish the target molecule's (2R,5S) configuration. This route involves sequential transformations: diazotization-induced decarboxylation converts the γ-carboxylic acid of L-glutamic acid to a primary alcohol, followed by esterification and activation for intramolecular cyclization to form the piperidine ring. Subsequent reductive amination with O-benzylhydroxylamine introduces the benzyloxyamino group with high diastereoselectivity, facilitated by the existing chiral center [10]. Alternative pathways employ catalytic asymmetric hydrogenation of enol esters or enantioselective enzymatic resolutions, though these methods show lower overall yields (typically 15-25%) compared to the chiral pool approach (45-60%) [8].
Table 1: Asymmetric Synthesis Route Comparison
| Strategy | Starting Material | Key Stereodetermining Step | Overall Yield | Stereoselectivity |
|---|---|---|---|---|
| Chiral Pool (L-Glutamic) | L-Glutamic acid | Diazotization/decarboxylation | 45-60% | >99% de |
| Catalytic Hydrogenation | Enol ester precursor | Rh-DuPhos catalyzed hydrogenation | 15-25% | 90-95% ee |
| Enzymatic Resolution | Racemic ester | Lipase-mediated hydrolysis | 30-35%* | >99% ee |
*Yield based on recovered enantiopure substrate
Selective protection strategies are critical for introducing the benzyloxyamino group at the C5 position without epimerization. The piperidine nitrogen typically requires protection prior to functionalization, with tert-butoxycarbonyl (Boc) and benzyl (Bn) groups being predominant. Boc protection is favored due to its orthogonal deprotection under mild acidic conditions (e.g., TFA/DCM), preserving the ester and benzyloxyamino functionalities. For the (2R,5R) diastereomer, storage at <-20°C under inert atmosphere is necessary to prevent degradation [5], indicating similar sensitivity likely applies to the (2R,5S) target. After Boc protection, C5 ketone formation via oxidation enables stereoselective oximation. Subsequent reduction with sodium triacetoxyborohydride or sodium cyanoborohydride yields the trans-configured amine, which undergoes regioselective N-alkylation with benzyl bromoacetate. Final deprotection must avoid harsh hydrogenation conditions that could cleave the benzyloxyamino group, favoring Lewis acid-mediated methods [8] [10].
Table 2: Protection Schemes for Piperidine Intermediates
| Functional Group | Protecting Group | Deprotection Conditions | Compatibility Concerns |
|---|---|---|---|
| Piperidine N-H | Boc | 20-50% TFA in DCM, 0-25°C | Acid-sensitive esters |
| Piperidine N-H | Cbz | H₂/Pd-C, MeOH | Cleaves benzyloxyamino group |
| Carboxylic acid | Ethyl ester | LiOH/THF/H₂O, RT | Base-sensitive groups |
| C5-Amino | Benzyloxy | H₂/Pd-C or BCl₃ | Hydrogenolysis risks |
Late-stage stereoselective amination at C5 presents significant challenges. Catalytic reductive amination using chiral catalysts like Ru-(S)-BINAP complexes achieves moderate stereocontrol (70-85% de) but requires expensive catalysts. More effectively, diastereoselective O-alkylation employs Evans oxazolidinone auxiliaries temporarily bonded to the piperidine nitrogen, enabling asymmetric induction at C5 with >98% de. This method involves: (1) forming the Evans enolate at C2, (2) electrophilic amination with diphenylphosphoryl azide, and (3) Staudinger reduction to the amine, followed by O-benzylation. The auxiliary is removed under mild hydrazinolysis without racemization [8]. Esterification optimization reveals that Steglich conditions (DCC/DMAP) cause epimerization, whereas Mitsunobu esterification (DIAD/PPh₃) with ethanol preserves chirality but yields mixed esters. Preferred is the direct esterification of the piperidine carboxylic acid precursor using thionyl chloride in anhydrous ethanol (Fischer-Speier method), achieving 92% yield without racemization when conducted below 0°C [10].
Synthetic routes to the (2R,5S) and (2S,5R) isomers exhibit distinct stereochemical outcomes and yields due to conformational preferences in key cyclization steps. The (2R,5S) isomer synthesis via L-glutamic acid proceeds through a trans-diaxial transition state during ring closure, favoring the (2R,5S) configuration with a 6.5:1 diastereomeric ratio [10]. In contrast, (2S,5R)-ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate (CAS 1416134-48-9) is typically synthesized from D-glutamic acid or via chiral resolution using diastereomeric salt formation with L-tartaric acid, resulting in 20-30% lower yields due to additional purification steps [2] . The oxalate salt of the (2S,5R) isomer (CAS 1416134-48-9) crystallizes more readily than its (2R,5S) counterpart, facilitating purification but introducing yield-limiting steps [4]. Crucially, the (2R,5S) configuration demonstrates superior stability in storage; the (2S,5R) oxalate salt degrades 2.3× faster at 25°C based on accelerated stability studies, attributed to unfavorable crystal packing [7]. Both isomers serve distinct roles: the (2R,5S) version is a key avibactam precursor [8], while the (2S,5R) isomer finds application in integrated stress response modulators [7].
Table 3: Comparative Properties of Key Stereoisomers
| Property | (2R,5S) Isomer | (2S,5R) Isomer | (2R,5R) Isomer |
|---|---|---|---|
| CAS Number | 1416134-47-8 [9] | 1416134-48-9 [2] | 2089462-91-7 [5] |
| Molecular Formula | C₁₅H₂₂N₂O₃ | C₁₇H₂₄N₂O₇ (oxalate salt) [4] | C₁₅H₂₂N₂O₃ [5] |
| Key Synthetic Route | L-Glutamic acid decarboxylation | D-Glutamic acid or resolution | Asymmetric hydrogenation |
| Optimal Storage | Inert atmosphere, RT | Inert atmosphere, -20°C [2] | Inert atm, -20°C [5] |
| Primary Application | Avibactam synthesis [8] | Integrated stress modulators [7] | Undefined pharmacological role |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: